2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Overview
Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Flavor Modification and Safety Assessment
A study focused on the toxicological evaluation of novel bitter modifying flavor compounds related to the isoxazole family, including 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione and its analogs, highlights their safety for use in food and beverage applications. These compounds, through oxidative metabolism and rapid conversion to O-sulfate and O-glucuronide conjugates, demonstrated no mutagenic or clastogenic effects in vitro and in vivo, supporting their safe use as flavor modifiers (Karanewsky et al., 2016).
Synthesis and Biological Evaluation
Research on the synthesis and biological evaluation of compounds containing isoxazole moieties indicates their significance in the development of antimicrobial agents. For instance, new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols were synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the chemical versatility and potential biological relevance of isoxazole derivatives (Aggarwal et al., 2013).
Hepatoprotective Agents
The synthesis of sulfanyl-substituted 3,5-dimethylisoxazoles aimed at mimicking the structural analogues of the SAM drug, used as an effective hepatoprotective agent, showcases the potential medicinal applications of isoxazole-based compounds. These studies include the preparation of bis(isoxazolylsulfanyl)alkanes and their evaluation as hepatoprotective agents in models of acute intoxication, indicating the promising therapeutic applications of these derivatives (Akhmetova et al., 2018).
Corrosion Inhibition
Isoxazole derivatives have also been explored as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. Compounds with isoxazole rings showed significant inhibition efficiency, highlighting their utility in industrial applications related to corrosion prevention (Yadav, Sharma, & Kumar, 2015).
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-hydroxyazetidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-9(7(2)15-11-6)3-10(14)12-4-8(13)5-12/h8,13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCGLCSMORAQCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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